molecular formula C9H20Cl2Sn B1194264 Dibutylchloro(chloromethyl)tin CAS No. 61553-17-1

Dibutylchloro(chloromethyl)tin

Cat. No.: B1194264
CAS No.: 61553-17-1
M. Wt: 317.9 g/mol
InChI Key: XWFCEWFXSQFZPI-UHFFFAOYSA-M
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Description

Dibutylchloro(chloromethyl)tin (CAS: 61553-17-1; molecular formula: C₉H₂₀Cl₂Sn) is an organotin compound characterized by a central tin atom bonded to two butyl groups, one chlorine atom, and one chloromethyl group. Its structure confers reactivity useful in industrial applications, such as polymer stabilization and catalysis. Organotin compounds are widely employed in the production of polyvinyl chloride (PVC) as heat stabilizers, but their specific roles depend on substituent groups and molecular geometry.

Properties

CAS No.

61553-17-1

Molecular Formula

C9H20Cl2Sn

Molecular Weight

317.9 g/mol

IUPAC Name

dibutyl-chloro-(chloromethyl)stannane

InChI

InChI=1S/2C4H9.CH2Cl.ClH.Sn/c2*1-3-4-2;1-2;;/h2*1,3-4H2,2H3;1H2;1H;/q;;;;+1/p-1

InChI Key

XWFCEWFXSQFZPI-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCl)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCl)Cl

Other CAS No.

61553-17-1

Synonyms

dibutylchloro(chloromethyl)tin
dibutylchloro(chloromethyl)tin, 3H-labeled
dibutylchloromethyltin chloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Dibutylchloro(chloromethyl)tin with structurally related organotin compounds:

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Content Key Structural Features
This compound C₉H₂₀Cl₂Sn 317.65 2 Cl atoms Butyl groups, chloromethyl substituent
Dibutyltin dichloride (DBTC) C₈H₁₈Cl₂Sn 303.62 2 Cl atoms Two butyl groups, two Cl substituents
Diisobutyltin dichloride C₈H₁₈Cl₂Sn 303.62 2 Cl atoms Branched isobutyl groups
Tributyltin chloride C₁₂H₂₇ClSn 325.51 1 Cl atom Three butyl groups, one Cl substituent

Key Observations :

  • This compound has a higher molecular weight than DBTC due to the chloromethyl group, which may enhance its reactivity in substitution reactions .
  • Tributyltin chloride contains fewer chlorine atoms, reducing its polarity compared to dichlorinated analogs .

Analytical Differentiation

Chromatographic retention times and spectroscopic data help distinguish these compounds:

  • Gas Chromatography : Dibutyltin dichloride derivatives (e.g., dibutyldiethyltin) elute at 9.2 min, whereas tributyltin chloride derivatives elute at 10.7 min .
  • Infrared Spectroscopy : The chloromethyl group in this compound produces distinct C-Cl stretching vibrations (~550–600 cm⁻¹) absent in DBTC .

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